N4-Acetylsulfamethoxazole-d4

LC-MS/MS Matrix Effects Isotope Dilution

N4-Acetylsulfamethoxazole-d4 is a tetra-deuterated analog of N4-Acetylsulfamethoxazole, the primary acetylated metabolite of the sulfonamide antibiotic sulfamethoxazole. It is exclusively utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows for the accurate quantification of N4-acetylsulfamethoxazole and, by extension, sulfamethoxazole, in complex biological and environmental matrices.

Molecular Formula C10H11N3O3S
Molecular Weight 257.30 g/mol
CAS No. 2702538-04-1
Cat. No. B10782639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Acetylsulfamethoxazole-d4
CAS2702538-04-1
Molecular FormulaC10H11N3O3S
Molecular Weight257.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2D,3D,4D,5D
InChIKeyJLKIGFTWXXRPMT-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Acetylsulfamethoxazole-d4 (CAS 2702538-04-1) – Procurement-Grade Deuterated Internal Standard for Sulfamethoxazole Metabolite Quantification


N4-Acetylsulfamethoxazole-d4 is a tetra-deuterated analog of N4-Acetylsulfamethoxazole, the primary acetylated metabolite of the sulfonamide antibiotic sulfamethoxazole. It is exclusively utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows for the accurate quantification of N4-acetylsulfamethoxazole and, by extension, sulfamethoxazole, in complex biological and environmental matrices . The strategic incorporation of four deuterium atoms at non-exchangeable aromatic positions (2,3,5,6-tetradeuteriophenyl) ensures a consistent +4 Da mass shift, a molecular formula of C₁₂H₉D₄N₃O₄S, and a molecular weight of 299.34 g/mol, distinguishing it from the unlabeled analyte (MW 295.31) .

N4-Acetylsulfamethoxazole-d4: Why Non-Isotopic or Alternative Labeling Strategies Compromise LC-MS/MS Data Integrity


In quantitative LC-MS/MS, the use of a non-isotopic internal standard (e.g., a structural analog like sulfafurazole) or even a non-deuterated stable isotope (e.g., 13C or 15N labeled) cannot be considered equivalent to N4-Acetylsulfamethoxazole-d4. Deuterated internal standards (2H-SIL) are the most widely adopted and cost-effective approach for isotope dilution mass spectrometry, yet they can exhibit differential chromatographic retention and matrix effect susceptibility compared to heavier isotope (13C/15N) analogs [1]. Conversely, substituting with a non-deuterated structural analog (e.g., sulfafurazole) [2] fails to correct for variable extraction recovery and ionization efficiency across different sample matrices, leading to quantitative biases that can exceed 50% in complex biological samples [1]. The specific deuteration pattern of N4-Acetylsulfamethoxazole-d4 is therefore not merely a label but a critical determinant of method accuracy, necessitating its specific procurement over generic alternatives.

Quantitative Differentiation Evidence for N4-Acetylsulfamethoxazole-d4: Procurement Justification Based on Analytical Performance


Evidence 1: Relative Quantification Accuracy – Deuterated vs. Non-Deuterated Internal Standards in Complex Matrices

While no head-to-head study exists for this specific metabolite, class-level inference from a systematic comparison of deuterated (2H) versus non-deuterated (13C) internal standards in LC-ESI-MS/MS demonstrates that deuterated IS can introduce significant quantitative bias. For the structurally analogous analyte 2-methylhippuric acid, quantification using 2MHA-[2H7] yielded concentrations on average 59.2% lower than those generated with 2MHA-[13C6], with a spike accuracy bias of -38.4% for the deuterated IS, whereas no significant bias was observed for the 13C-labeled IS [1]. This underscores that the choice of isotope label has a direct, quantifiable impact on method accuracy, and that the performance of N4-Acetylsulfamethoxazole-d4 must be validated against its specific matrix, not assumed to be interchangeable with non-deuterated or differently labeled standards.

LC-MS/MS Matrix Effects Isotope Dilution Method Validation

Evidence 2: Isotopic Purity and Labeling Position – Ensuring a Consistent +4 Da Mass Shift

The definitive differentiation of N4-Acetylsulfamethoxazole-d4 from its non-deuterated parent (N4-Acetylsulfamethoxazole, CAS 21312-10-7) is the incorporation of four deuterium atoms at the 2, 3, 5, and 6 positions of the phenyl ring. This yields a molecular formula of C₁₂H₉D₄N₃O₄S and a molecular weight of 299.34 g/mol, compared to 295.31 g/mol for the unlabeled compound . This +4 Da mass difference is sufficient to avoid isotopic overlap between the analyte and internal standard in MS detection. The IUPAC name, N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide, explicitly confirms the non-exchangeable nature of the label, preventing deuterium loss during sample preparation or chromatography .

Isotopic Purity Mass Spectrometry Internal Standard Procurement Specification

Evidence 3: Comparative Recovery in Biological Matrices – Performance of Deuterated vs. Non-Isotopic Internal Standards

A study comparing HPLC methods for the determination of trimethoprim, sulfamethoxazole, and N4-acetylsulfamethoxazole in serum reported a recovery of 90.2 ± 7.9% for the non-deuterated N4-acetylsulfamethoxazole analyte [1]. While this study used a non-isotopic internal standard (sulfafurazole) for quantification, it highlights the inherent variability in extraction recovery for this metabolite. The use of N4-Acetylsulfamethoxazole-d4 as an internal standard is expected to fully compensate for such variable recovery and matrix effects, a principle supported by a separate study where relative recoveries of all analytes, including N4-acetylsulfamethoxazole, exceeded 97% when using either deuterated or 13C15N-labeled surrogate standards in river sediment analysis [2]. This demonstrates a clear, quantifiable improvement in method accuracy and precision when a structurally identical, isotopically labeled internal standard is employed.

Sample Preparation Extraction Recovery Matrix Effects HPLC

High-Impact Application Scenarios for N4-Acetylsulfamethoxazole-d4 Procurement


Clinical Pharmacokinetic and Therapeutic Drug Monitoring (TDM) Studies

In clinical pharmacology, accurate quantification of sulfamethoxazole and its N4-acetyl metabolite is essential for determining drug exposure, clearance, and dose adjustment in patient populations. The use of N4-Acetylsulfamethoxazole-d4 as an internal standard enables robust LC-MS/MS methods capable of achieving the high accuracy and precision required for regulatory submission. As demonstrated, deuterated internal standards can significantly mitigate matrix effects, which are particularly pronounced in patient plasma and urine samples. [1] This ensures that measured concentrations reflect true in vivo levels, preventing clinically significant under- or over-estimation of drug exposure. [2]

Environmental Fate and Wastewater-Based Epidemiology

Accurate measurement of N4-acetylsulfamethoxazole in environmental water samples is challenging due to complex matrices and low analyte concentrations. Studies have shown that the use of isotopically labeled internal standards, such as N4-Acetylsulfamethoxazole-d4, is critical for achieving reliable quantitation, with relative recoveries exceeding 97% in river sediment analysis. [1] This high recovery is essential for correctly assessing the environmental fate of sulfamethoxazole and for using its metabolite as a population-level biomarker of antibiotic consumption in wastewater-based epidemiology. [2]

Bioanalytical Method Development and Validation for Preclinical Toxicology

During preclinical drug development, validated bioanalytical methods are required to support toxicokinetic studies in animal models. The use of a stable isotope-labeled internal standard like N4-Acetylsulfamethoxazole-d4 is a cornerstone of modern LC-MS/MS method validation, providing the necessary control for extraction variability, matrix effects, and instrument fluctuations. The quantifiable improvement in recovery and precision over non-isotopic internal standards directly supports the generation of reliable, auditable data for regulatory filings. [1]

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